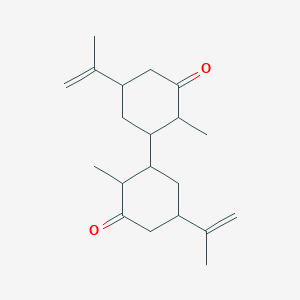
alpha-Dicarvelone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2,2’-Bi-p-menth-8-ene]-6,6’-dione is a complex organic compound belonging to the class of terpenoids Terpenoids are a large and diverse class of naturally occurring organic chemicals derived from five-carbon isoprene units This compound is characterized by its unique structure, which includes two p-menth-8-ene units connected at the 2,2’ positions and featuring ketone groups at the 6,6’ positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [2,2’-Bi-p-menth-8-ene]-6,6’-dione typically involves the dimerization of p-menth-8-ene derivatives under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction is carried out at elevated temperatures and pressures to facilitate the formation of the dimeric structure.
Industrial Production Methods: In an industrial setting, the production of [2,2’-Bi-p-menth-8-ene]-6,6’-dione may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.
Types of Reactions:
Oxidation: [2,2’-Bi-p-menth-8-ene]-6,6’-dione can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alcohol derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur at the ketone groups, leading to the formation of various substituted derivatives. Reagents such as Grignard reagents (RMgX) are commonly used for this purpose.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Grignard reagents (RMgX) in dry ether.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted ketones or alcohols.
科学研究应用
[2,2’-Bi-p-menth-8-ene]-6,6’-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
作用机制
The mechanism of action of [2,2’-Bi-p-menth-8-ene]-6,6’-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes, while its anti-inflammatory effects may involve the inhibition of pro-inflammatory enzymes.
相似化合物的比较
p-Menth-8-ene: A monoterpene with a similar structure but lacking the dimeric and ketone features.
Ascaridole: A p-menthane monoterpenoid with a peroxy group, known for its antiprotozoal properties.
1,2-Epoxy-p-menth-8-ene: A compound with an epoxy group, used in various chemical reactions.
Uniqueness: [2,2’-Bi-p-menth-8-ene]-6,6’-dione is unique due to its dimeric structure and the presence of ketone groups at specific positions. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
18457-34-6 |
|---|---|
分子式 |
C20H30O2 |
分子量 |
302.5 g/mol |
IUPAC 名称 |
2-methyl-3-(2-methyl-3-oxo-5-prop-1-en-2-ylcyclohexyl)-5-prop-1-en-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C20H30O2/c1-11(2)15-7-17(13(5)19(21)9-15)18-8-16(12(3)4)10-20(22)14(18)6/h13-18H,1,3,7-10H2,2,4-6H3 |
InChI 键 |
GVMQRYCIHSDNRX-UHFFFAOYSA-N |
SMILES |
CC1C(CC(CC1=O)C(=C)C)C2CC(CC(=O)C2C)C(=C)C |
规范 SMILES |
CC1C(CC(CC1=O)C(=C)C)C2CC(CC(=O)C2C)C(=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















